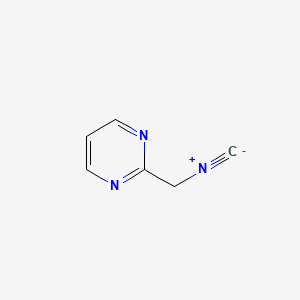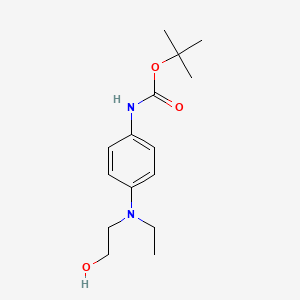
tert-Butyl (4-(ethyl(2-hydroxyethyl)amino)phenyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-butyl N-{4-[ethyl(2-hydroxyethyl)amino]phenyl}carbamate: is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability under various reaction conditions and their ability to be removed selectively .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-{4-[ethyl(2-hydroxyethyl)amino]phenyl}carbamate typically involves the reaction of tert-butyl carbamate with an appropriate amine. One common method is the reaction of di-tert-butyl dicarbonate with monoethanolamine . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the carbamate linkage.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: tert-butyl N-{4-[ethyl(2-hydroxyethyl)amino]phenyl}carbamate can undergo oxidation reactions, particularly at the hydroxyl group, to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols, depending on the specific reaction conditions and reagents used.
Substitution: It can participate in nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted carbamates or other derivatives.
Aplicaciones Científicas De Investigación
Chemistry: tert-butyl N-{4-[ethyl(2-hydroxyethyl)amino]phenyl}carbamate is used as a protecting group in peptide synthesis and other organic synthesis applications . Its stability under various reaction conditions makes it a valuable tool in synthetic chemistry.
Biology and Medicine: In biological research, carbamates are often used to modify proteins and peptides, aiding in the study of protein structure and function. They can also be used in the development of pharmaceuticals, where protecting groups are essential for the selective modification of drug molecules.
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its role as a protecting group allows for the selective modification of complex molecules, facilitating the production of high-value products.
Mecanismo De Acción
The mechanism of action of tert-butyl N-{4-[ethyl(2-hydroxyethyl)amino]phenyl}carbamate involves the formation of a stable carbamate linkage. This linkage protects the amine group from unwanted reactions during synthetic processes. The carbamate group can be selectively removed under acidic conditions (e.g., trifluoroacetic acid) or by heating, revealing the free amine group for further reactions .
Comparación Con Compuestos Similares
- tert-butyl N-(2-hydroxyethyl)carbamate
- tert-butyl N-(2-aminoethyl)carbamate
- tert-butyl N-(2-hydroxypropyl)carbamate
Comparison: While all these compounds serve as protecting groups for amines, tert-butyl N-{4-[ethyl(2-hydroxyethyl)amino]phenyl}carbamate is unique due to its specific structure, which provides distinct reactivity and stability profiles. Its ability to undergo selective reactions under mild conditions makes it particularly valuable in synthetic applications .
Propiedades
Fórmula molecular |
C15H24N2O3 |
|---|---|
Peso molecular |
280.36 g/mol |
Nombre IUPAC |
tert-butyl N-[4-[ethyl(2-hydroxyethyl)amino]phenyl]carbamate |
InChI |
InChI=1S/C15H24N2O3/c1-5-17(10-11-18)13-8-6-12(7-9-13)16-14(19)20-15(2,3)4/h6-9,18H,5,10-11H2,1-4H3,(H,16,19) |
Clave InChI |
APZXLCIAALLKOJ-UHFFFAOYSA-N |
SMILES canónico |
CCN(CCO)C1=CC=C(C=C1)NC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{2-[4-(difluoromethoxy)phenyl]ethyl}-2-(8-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)acetamide](/img/structure/B13572573.png)
![3-[2-(2-aminoethoxy)ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]propanamide hydrochloride](/img/structure/B13572580.png)

aminehydrochloride](/img/structure/B13572584.png)
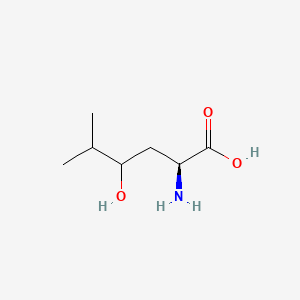

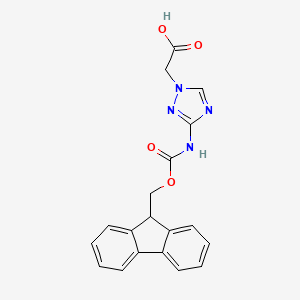

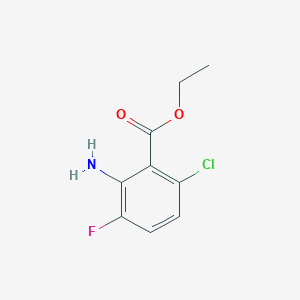
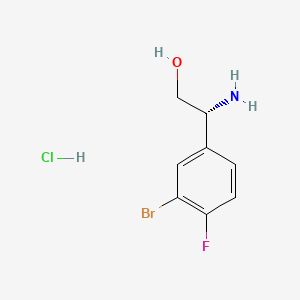
![(1-Methyl-2-oxabicyclo[2.2.1]heptan-4-yl)methanamine](/img/structure/B13572611.png)
![2-{[(Tert-butoxy)carbonyl]amino}-2-(4,4-difluorocyclohexylidene)aceticacid](/img/structure/B13572615.png)
